Phosphonate Bioisostere Insertion: Molecular Weight and Hydrogen-Bonding Capacity vs. the Parent Baloxavir Intermediate
The target compound (MW 382.30 g/mol) incorporates a dimethoxyphosphorylmethyl group at the 6-position of the pyranone ring, which is absent in the parent baloxavir intermediate, methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (MW 260.24 g/mol) . This structural modification increases molecular weight by 122.06 Da (+46.9%) and introduces an additional 3 hydrogen-bond acceptor atoms (the phosphoryl oxygen and two methoxy oxygens), while adding 3 rotatable bonds (from 5 in the parent to 8 in the target) . These changes modulate lipophilicity and aqueous solubility, critical parameters for oral bioavailability and cellular permeability in phosphonate prodrug design [1].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, and rotatable bond count |
|---|---|
| Target Compound Data | MW 382.30 g/mol, HBA 8, Rotatable bonds 8 (calculated from structure: C₁₇H₁₉O₈P) |
| Comparator Or Baseline | Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS 1332855-89-6): MW 260.24 g/mol, HBA 5, Rotatable bonds 5 |
| Quantified Difference | ΔMW = +122.06 Da (+46.9%); ΔHBA = +3; ΔRotatable bonds = +3 |
| Conditions | In silico physicochemical property calculation based on molecular formula and structure |
Why This Matters
The significant molecular weight increase and hydrogen-bonding capacity shift are essential parameters in fragment-based drug discovery and prodrug design, as phosphonate groups enhance metabolic stability and enable intracellular trapping strategies that non-phosphonated cores cannot achieve, directly influencing candidate selection for antiviral screening cascades.
- [1] Hecker, S.J., Erion, M.D. Prodrugs of Phosphates and Phosphonates. Journal of Medicinal Chemistry, 2008, 51(8), 2328-2345. View Source
